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Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 3,4-Dihydroxy-5-methyl-2-furanone (CAS No: 3566-57-2). Itis a
naturally occurring furanone derivative with potential applications in the food, cosmetic, and
pharmaceutical industries. This document consolidates available data on its physicochemical
characteristics, spectral properties, and biological activities, including its antioxidant and
antimicrobial effects. Detailed experimental protocols for its analysis and evaluation are also
presented, alongside visualizations of relevant chemical pathways and experimental workflows
to support further research and development.

Introduction

3,4-Dihydroxy-5-methyl-2-furanone is a five-membered lactone ring compound belonging to
the furanone family.[1] These compounds are widespread in nature and are known for their
diverse biological activities and sensory properties. This guide aims to provide a detailed
technical resource for professionals engaged in the study and application of this molecule.
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Physical and Chemical Properties

A summary of the key physical and chemical properties of 3,4-Dihydroxy-5-methyl-2-
furanone is presented in the tables below. It is important to note that some of the data,
particularly the boiling point, are predicted values and should be confirmed experimentally.

Table 1: General and Physical Properties

Property Value Source

3,4-dihydroxy-5-methylfuran-

IUPAC Name 2(5H)-one N/A
CAS Number 3566-57-2 [1]
Molecular Formula CsHeO4 [1]
Molecular Weight 130.1 g/mol [1]
Appearance Brownish Yellow Semi-Solid [2]

Not available (A related
compound, (3R,4R)-Dihydro-

Melting Point 3,4-dihydroxy-3-methyl-2(3H)- [1]
furanone, has a melting point
of 113 °C)

Boiling Point 330.5 + 42.0 °C (Predicted) [3]

Information not available.
Solubility Likely soluble in polar organic N/A

solvents.

Table 2: Chemical Identifiers

Identifier Value
InChl Key ASEPVSZWYGTTAB-UHFFFAOYSA-N
Canonical SMILES CC1C(C(=0)0C10)0
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Spectral Data

Detailed spectral data is crucial for the identification and characterization of 3,4-Dihydroxy-5-
methyl-2-furanone. While a complete set of spectra for this specific compound is not readily
available in the public domain, data for structurally similar furanone derivatives are presented
for reference.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Specific proton chemical shifts and coupling constants for 3,4-Dihydroxy-5-
methyl-2-furanone are not available. For the related compound, 5-Hydroxy-4-methyl-2(5H)-
furanone, the following peaks have been reported in acetone-d6: 4 6.67 (bs, 1H), 6.02 (bs,
1H), 5.87 (p, J = 1.5 Hz, 1H), 2.08 (d, J = 1.5 Hz, 3H) ppm.[2]

e 13C NMR: Specific carbon chemical shifts for 3,4-Dihydroxy-5-methyl-2-furanone are not
available. For 5-Hydroxy-4-methyl-2(5H)-furanone, the following peaks have been reported
in acetone-d6: 6 171.30 (C), 166.65 (C), 118.68 (CH), 100.25 (CH), 13.15 (CHs) ppm.[2]

3.2. Infrared (IR) Spectroscopy

Characteristic IR absorption peaks for furanone structures typically include:

e C=0 (lactone): Strong absorption around 1740-1780 cm™1,

e C=C: Absorption in the region of 1640-1690 cm~1.

e O-H: Broad absorption in the range of 3200-3600 cm~* due to the hydroxyl groups.
e C-O: Stretching vibrations in the 1000-1300 cm~1 region.

3.3. Mass Spectrometry (MS)

The mass spectrum of 5-Hydroxy-4-methyl-2(5H)-furanone shows a molecular ion peak [M]* at
m/z 114.0, with other significant fragments observed at m/z 113.0, 86.0, 85.0, 69.0, 68.0, 41.1,
40.1, and 39.1.[2] The fragmentation pattern of 3,4-Dihydroxy-5-methyl-2-furanone is
expected to show a molecular ion peak at m/z 130 and fragmentation corresponding to the loss
of water, carbon monoxide, and other small moieties.
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Synthesis

A detailed, experimentally verified synthesis protocol for 3,4-Dihydroxy-5-methyl-2-furanone
is not readily available in published literature. However, general synthetic strategies for related
furanone compounds often involve the oxidation of furan derivatives or the cyclization of
appropriate precursors. One potential route could involve the oxidation of 5-methylfuran-2(3H)-
one.[4] Another approach could be the acid-catalyzed degradation of L-rhamnose. The
synthesis of a related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), from L-
rhamnose has been reported to achieve yields of over 40 mol% under optimized conditions.

Biological Activities and Signaling Pathways

Furanone derivatives are known to exhibit a range of biological activities.
5.1. Antioxidant Activity

Several furanone compounds have demonstrated significant antioxidant properties. The
antioxidant mechanism is believed to involve the donation of a hydrogen atom from the
hydroxyl groups to scavenge free radicals. The antioxidant capacity can be evaluated using
assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Some
food-derived furanones exhibit antioxidant activity comparable to that of ascorbic acid.[5]

Signaling Pathway for Antioxidant Response

The cellular response to antioxidants can involve the activation of specific signaling pathways.
One key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant
Response Element) pathway. Low concentrations of some antioxidant compounds can activate
the MAPK (Mitogen-activated protein kinase) pathway, leading to the activation of Nrf2 and the
subsequent expression of antioxidant and detoxifying enzymes.

Antioxidant
Enzyme Expression
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Caption: Nrf2-ARE antioxidant response pathway potentially activated by furanone compounds.
5.2. Antimicrobial Activity

Furanone derivatives have shown promising antimicrobial activity, particularly against Gram-
positive bacteria. The proposed mechanism of action involves the induction of reactive oxygen
species (ROS) within the bacterial cells and non-specific interactions with multiple proteins,
including those involved in the cellular defense against ROS. This dual action impairs the
bacteria's ability to cope with oxidative stress, leading to cell death. Some furanones have also
been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system
that regulates virulence and biofilm formation.[2][5]

Proposed Antimicrobial Mechanism
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Caption: Proposed mechanism of antimicrobial action for furanone compounds.
Experimental Protocols
6.1. DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of 3,4-
Dihydroxy-5-methyl-2-furanone.

Materials:
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e 2,2-diphenyl-1-picrylhydrazyl (DPPH)

e Methanol or ethanol (spectrophotometric grade)

e Test compound (3,4-Dihydroxy-5-methyl-2-furanone)
» Positive control (e.g., Ascorbic acid, Trolox)

» 96-well microplate

e Microplate reader

Procedure:

o Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should
be freshly prepared and protected from light.

o Prepare a series of dilutions of the test compound and the positive control in the same
solvent.

o To each well of the microplate, add a specific volume of the sample or standard solution
(e.g., 20 pL).

e Add a larger volume of the DPPH working solution (e.g., 200 pL) to each well and mix
thoroughly.

 Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
e Measure the absorbance of each well at 517 nm using a microplate reader.
e ADblank containing only the solvent and DPPH solution should also be measured.

e The percentage of radical scavenging activity is calculated using the following formula: %
Scavenging = [ (A_blank - A_sample) / A _blank ] * 100 Where A_blank is the absorbance of
the blank and A_sample is the absorbance of the test compound.

e The ICso value (the concentration of the compound that scavenges 50% of the DPPH
radicals) can be determined by plotting the percentage of scavenging activity against the
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concentration of the compound.[6][7]

Experimental Workflow for DPPH Assay
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Caption: Workflow for determining antioxidant activity using the DPPH assay.
6.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the minimum inhibitory concentration
(MIC) of 3,4-Dihydroxy-5-methyl-2-furanone against various microorganisms.[1][4]

Materials:
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Test compound (3,4-Dihydroxy-5-methyl-2-furanone)

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Appropriate broth medium (e.g., Mueller-Hinton Broth)

96-well microtiter plates

Spectrophotometer or microplate reader
Procedure:
o Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

o Perform serial two-fold dilutions of the stock solution in the broth medium directly in the wells
of the 96-well plate to achieve a range of concentrations.

e Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10°
CFU/mL).

 Inoculate each well (except for a negative control well containing only broth) with the
bacterial suspension.

« Include a positive control well with bacteria and no test compound, and a negative control
well with broth only.

 Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24
hours.

e The MIC is determined as the lowest concentration of the compound at which there is no
visible growth of the bacteria. This can be assessed visually or by measuring the optical
density at 600 nm.[1][4]

Experimental Workflow for MIC Determination
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

3,4-Dihydroxy-5-methyl-2-furanone is a compound of significant interest due to its potential
antioxidant and antimicrobial properties. This technical guide has summarized the available
data on its physical and chemical characteristics, spectral properties, and biological activities.
While some experimental data are still lacking, the information and protocols provided herein
offer a solid foundation for researchers, scientists, and drug development professionals to
further investigate and harness the potential of this molecule. Further research is warranted to
fully elucidate its properties and mechanisms of action, which could lead to novel applications
in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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